4-Bromo-5,5-dimethylfuran-2-one
Description
4-Bromo-5,5-dimethylfuran-2-one is a brominated furanone derivative characterized by a five-membered lactone ring with a bromine atom at position 4 and two methyl groups at position 4. It is synthesized via electrophilic cyclization protocols, yielding a light yellow oil with a 76% efficiency . Key spectral data include IR absorption bands at 1748 cm⁻¹ (C=O), 1603 cm⁻¹ (C=C), and distinct NMR signals (¹H: δ 1.75 ppm for methyl groups; ¹³C: δ 27.4 ppm for CH₃, 166.7 ppm for C=O) . This compound serves as a versatile intermediate in organic synthesis and antimicrobial research due to its reactive lactone framework and halogen substituent.
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
4-bromo-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C6H7BrO2/c1-6(2)4(7)3-5(8)9-6/h3H,1-2H3 |
InChI Key |
QRYVOYSLXSEKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)O1)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural features, molecular weights, and applications of 4-bromo-5,5-dimethylfuran-2-one and related compounds:
Key Observations:
- Substituent Position : The position of bromine significantly impacts reactivity. For example, BF8 (Br at C4 and BrCH₂ at C5) exhibits potent bioactivity against bacterial persister cells , whereas the menthyloxy-substituted derivative in is tailored for asymmetric synthesis.
- Ring System: Benzofuranone derivatives (e.g., ) exhibit distinct physicochemical properties due to their fused cyclohexane ring, altering solubility and metabolic stability compared to simple furanones.
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